molecular formula C25H22N4O3 B3016783 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358482-04-8

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B3016783
CAS RN: 1358482-04-8
M. Wt: 426.476
InChI Key: RQSNRCWCCUPUEI-UHFFFAOYSA-N
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Description

The compound "5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex organic molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests the presence of multiple fused rings, including an oxazole and a pyrazolo[1,5-a]pyrazine moiety, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with other reagents leads to the formation of 2H-pyran-2-one compounds, as reported in the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate . Additionally, the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates through palladium-catalyzed carbonylation and subsequent cyclocondensation has been documented . These methods could potentially be adapted or serve as inspiration for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of the compound likely involves a pyrazolo[1,5-a]pyrazine core, which has been identified as a versatile scaffold for the development of adenosine receptor antagonists . The presence of a 4-ethoxyphenyl group is reminiscent of the structures studied in the metabolism of certain antimitotic agents, where the ethoxy group can be metabolically transformed into a methoxy derivative .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present in its structure. The oxazole and pyrazine rings are known to participate in various chemical reactions. For example, oxazolones can react with phosphoranylidene derivatives to form pyranones , and pyrazinones can be synthesized into various derivatives with potential antibacterial and antifungal properties . These reactions highlight the potential for the target compound to undergo transformations that could modulate its biological activity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule's heterocyclic nature and substituents would influence its solubility, stability, and reactivity. The presence of an ethoxy group could affect the compound's lipophilicity, which is important for its potential as a drug candidate . The fused ring system may also confer rigidity to the molecule, potentially affecting its binding to biological targets .

Scientific Research Applications

Synthesis and Application in Fluorescent Brightening Agents

  • Research by Tagdiwala & Rangnekar (2007) explores the synthesis of fused and pendant pyrazole heterocyclic compounds, with a focus on their spectral properties. These compounds, including pyrazolo[1,5-a]pyrazines, are evaluated as potential fluorescent brightening agents.

Role in Synthesizing Heterocyclic Compounds

  • Kočevar et al. (1992) discuss the use of related compounds in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, highlighting the compound's utility in creating a variety of heterocyclic structures.

Antimicrobial and Antifungal Activities

  • The work by Hassan (2013) investigates the synthesis of pyrazoline and pyrazole derivatives, including the study of their antimicrobial activity against various organisms.

Apoptosis Induction in Cancer Cells

  • A study by Lv et al. (2012) describes the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives and their role in inducing apoptosis in lung cancer cells.

Synthesis and Antiproliferative Activities

  • Atta et al. (2019) focus on the synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, evaluating their anti-proliferative activities in breast cancer cells.

Antiviral Activities

  • The synthesis of novel compounds for inhibiting HIV-1 is discussed by Larsen et al. (1999), showing the potential of pyrazolo[1,5-a]pyrazine derivatives in antiviral therapies.

properties

IUPAC Name

5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-3-31-20-11-9-19(10-12-20)24-26-22(17(2)32-24)16-28-13-14-29-23(25(28)30)15-21(27-29)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSNRCWCCUPUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

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